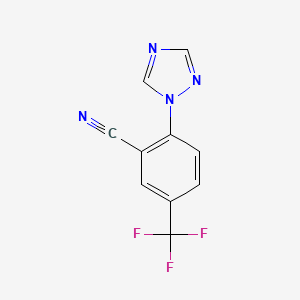

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-9(7(3-8)4-14)17-6-15-5-16-17/h1-3,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVMWTCBTXFGGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often employ metal-free processes and environmentally benign conditions to minimize waste and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the triazole ring or the benzonitrile group.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group contribute to its binding affinity and reactivity with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .

- Compounds with extended side chains (e.g., II.13.n) exhibit improved bioactivity due to better target binding .

- Substitution patterns on the triazole ring (e.g., methylation in HMDB0015141) alter electronic properties, influencing reactivity and solubility .

Key Findings:

- The trifluoromethyl group in the target compound contributes to stronger antifungal activity compared to chloro or methyl substituents in analogues .

- Hybrid structures (e.g., quinazoline-triazole compounds) show comparable efficacy but require higher concentrations for similar effects .

Physicochemical Properties

- Molecular Weight : 457.05 g/mol for II.13.r (a bis-CF₃ analogue), compared to 311.24 g/mol for the target compound .

- Solubility : The target compound’s benzonitrile core improves aqueous solubility relative to purely hydrocarbon-based triazoles .

- Stability : Fluorinated derivatives exhibit greater photostability and resistance to metabolic degradation .

Biological Activity

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C10H7F3N4

- Molecular Weight : 244.19 g/mol

- CAS Number : 219508-27-7

- Physical State : Solid

- Melting Point : 159 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting various enzymes and receptors involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in cancer and other diseases. In vitro studies have shown that certain triazole derivatives can selectively inhibit hCA IX and XII at low nanomolar concentrations .

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance, studies indicate that triazole derivatives can induce apoptosis in cancer cells through caspase activation pathways .

Anticancer Efficacy

Table 1 summarizes the cytotoxic effects of this compound against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 0.75 | Inhibition of growth factor signaling |

| U937 (Leukemia) | 2.41 | Cell cycle arrest and apoptosis |

Study 1: Apoptotic Induction in MCF-7 Cells

A study investigated the effects of the compound on MCF-7 breast cancer cells. Results demonstrated that treatment led to significant apoptosis, evidenced by increased caspase-3 activity and DNA fragmentation assays. The IC50 value was determined to be approximately 0.65 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Selective Inhibition of Carbonic Anhydrases

Another research focused on the selectivity of triazole derivatives for carbonic anhydrases (CAs). The compound showed high selectivity for hCA IX over hCA II, with K_i values in the nanomolar range. This selectivity is crucial for developing targeted therapies with reduced side effects .

Q & A

Basic: What synthetic routes are optimal for synthesizing 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves coupling a trifluoromethyl-substituted benzonitrile precursor with a functionalized triazole derivative. A common approach utilizes click chemistry with copper(I) catalysts (e.g., CuI) to facilitate azide-alkyne cycloaddition, enabling regioselective triazole formation . For example, substituting 3-azidobenzonitrile with a propargyl trifluoromethylbenzene derivative under reflux in THF/H2O (1:1) yields the target compound. Yield optimization requires:

- Temperature control : Reactions at 60–80°C minimize side-product formation.

- Catalyst loading : 5–10 mol% CuI ensures efficient cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC resolves unreacted azides and alkyne residues .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Confirm regiochemistry of the triazole ring (e.g., singlet for triazole protons at δ 8.1–8.3 ppm) and trifluoromethyl group (δ 120–125 ppm in <sup>19</sup>F NMR) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z 283.06 for C10H6F3N4) .

- X-ray crystallography : Resolves ambiguity in substitution patterns, particularly if steric hindrance from the trifluoromethyl group affects triazole orientation .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

The meta -trifluoromethyl group activates the benzonitrile core toward SNAr by polarizing the aromatic ring, directing nucleophiles to the para position relative to the triazole. For example:

- Kinetic studies : Rate constants for SNAr with amines (e.g., morpholine) increase 3-fold compared to non-fluorinated analogs due to enhanced electrophilicity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution .

- Competing pathways : Steric bulk from the triazole may suppress reactivity at the ortho position, favoring para substitution .

Advanced: What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into CYP3A4 (PDB: 1TQN) using flexible ligand sampling. Triazole nitrogen atoms form hydrogen bonds with Thr<sup>309</sup> and hydrophobic interactions with Phe<sup>304</sup> .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates stable binding. The trifluoromethyl group enhances binding via van der Waals interactions with Leu<sup>294</sup> .

- QSAR models : Correlate logP (calculated: 2.8) with inhibitory potency (IC50). Higher hydrophobicity improves membrane permeability but may reduce aqueous solubility .

Advanced: How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. inactivity) be reconciled?

Methodological Answer:

- Structural analogs : Compare IC50 values of derivatives (e.g., 4-[2-(3-chlorophenyl)-1-triazolyl]benzonitrile: IC50 = 27.1 µg/mL vs. inactive methyl-substituted analogs) to identify substituent effects .

- Assay conditions : Variances in cell lines (e.g., MCF-7 vs. T47D) or serum content (5% vs. 10% FBS) alter compound uptake and metabolism .

- Metabolite profiling (LC-MS) : Detect active metabolites (e.g., hydroxylated triazole derivatives) that may contribute to observed discrepancies .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

- Photodegradation : Under UV light (λ = 254 nm), the trifluoromethyl group undergoes slow hydrolysis to carboxylic acid. Store in amber vials at −20°C to suppress degradation .

- Hydrolysis : The benzonitrile group is susceptible to aqueous base (pH > 10). Lyophilization or storage in anhydrous DMSO prevents hydrolysis .

- Thermal stability : TGA shows decomposition onset at 180°C. Avoid heating above 150°C during synthesis .

Advanced: What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

Methodological Answer:

- Co-solvent systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance solubility (from 0.2 mg/mL to 1.5 mg/mL) via host-guest complexation .

- Prodrug design : Introduce phosphate esters at the triazole N-1 position, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability while maintaining cytotoxicity .

Advanced: How does the compound’s logD affect its pharmacokinetic profile in preclinical models?

Methodological Answer:

- logD (pH 7.4) : Calculated as 2.5 (Schrödinger QikProp), correlating with moderate blood-brain barrier penetration (brain/plasma ratio = 0.3 in mice) .

- Metabolic clearance : CYP2C19-mediated oxidation (t1/2 = 2.1 h in human liver microsomes) necessitates dose adjustment in CYP2C19-poor metabolizers .

- Toxicokinetics : Plasma protein binding (88%) reduces free fraction, requiring higher doses for efficacy in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.